(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 16100-92-8
VCID: VC8079169
InChI: InChI=1S/C10H17NO2.ClH/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11;/h8-9H,1-7H2,(H,12,13);1H/t8-,9-;/m1./s1
SMILES: C1CCN2CCCC(C2C1)C(=O)O.Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71

(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride

CAS No.: 16100-92-8

Cat. No.: VC8079169

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71

* For research use only. Not for human or veterinary use.

(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride - 16100-92-8

Specification

CAS No. 16100-92-8
Molecular Formula C10H18ClNO2
Molecular Weight 219.71
IUPAC Name (1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11;/h8-9H,1-7H2,(H,12,13);1H/t8-,9-;/m1./s1
Standard InChI Key QFMWAHYNWNFAGF-VTLYIQCISA-N
Isomeric SMILES C1CCN2CCC[C@H]([C@H]2C1)C(=O)O.Cl
SMILES C1CCN2CCCC(C2C1)C(=O)O.Cl
Canonical SMILES C1CCN2CCCC(C2C1)C(=O)O.Cl

Introduction

(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride is a chiral compound that serves as a valuable building block in various chemical syntheses. It features a unique quinolizine ring system and is known for its applications in the development of pharmaceuticals and other biologically active molecules. This compound is characterized by its molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol .

Synthesis Methods

The synthesis of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride typically involves the hydrogenation of quinolizine derivatives under controlled conditions. This process uses catalysts like palladium on carbon and is conducted under a hydrogen atmosphere to achieve the desired stereochemistry.

Synthetic Routes

  • Hydrogenation of Quinolizine Derivatives: This method involves the reduction of unsaturated quinolizine compounds to their saturated forms using hydrogen gas in the presence of a catalyst.

  • Industrial Production: Industrial-scale synthesis employs high-pressure hydrogenation reactors and continuous flow systems to optimize yield and purity. Techniques such as HPLC and NMR are used for quality control.

Chemical Reactions and Applications

(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's functional groups and creating derivatives with specific biological activities.

Types of Reactions

  • Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.

  • Reduction: It can be reduced to form more saturated derivatives.

  • Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reactions are typically carried out under controlled temperatures and in inert atmospheres.

Scientific Research Applications

This compound is utilized in several scientific research areas:

  • Chemistry: It serves as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

  • Biology: Used in the study of enzyme mechanisms and as a ligand in biochemical assays.

  • Medicine: Acts as an intermediate in the synthesis of pharmaceuticals, including those targeting neurological disorders.

  • Industry: Employed in the production of agrochemicals and other specialty chemicals.

Biological Activity

(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride exhibits diverse biological activities due to its unique structure and stereochemistry. Its applications in medicinal chemistry are significant, particularly in the development of drugs with specific biological targets.

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